Nitroxinil eglumine

Description

Historical Context and Evolution in Anthelmintic Research

Nitroxynil emerged from research programs investigating derivatives of p-hydroxybenzonitrile in the mid-1960s, pioneered by May & Baker wikipedia.org. This development occurred during a period of significant advancement in anthelmintic drug discovery, aiming to address parasitic infections that posed substantial economic threats to livestock. Nitroxynil was developed as a veterinary medicine specifically to combat parasitic worms in sheep and cattle, with particular efficacy against liver flukes (e.g., Fasciola hepatica) and, to a lesser extent, gastrointestinal threadworms wikipedia.orgthyknproducts.commedchemexpress.com. Its introduction marked an expansion in the arsenal (B13267) of available treatments for fascioliasis, a disease caused by liver flukes that significantly impacts ruminant production through reduced growth, lower conversion rates, and diminished milk and meat quality cabidigitallibrary.orgresearchgate.net.

The evolution of anthelmintic research has seen various chemical classes become prominent, including benzimidazoles and macrocyclic lactones flockandherd.net.auresearchgate.net. Nitroxynil, belonging to the nitrophenol class, offered a distinct mechanism of action, making it valuable against parasite strains that had developed resistance to other classes of anthelmintics, such as benzimidazoles wikipedia.orgthyknproducts.comflockandherd.net.au. This characteristic has maintained its relevance in veterinary practice, especially in regions where drug resistance is a growing concern cabidigitallibrary.orgflockandherd.net.au.

Structural Classification within Halogenated Phenols

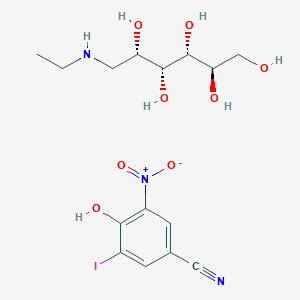

Nitroxynil is chemically classified as a halogenated phenol (B47542) researchgate.netvetlexicon.comparasitipedia.netfengchengroup.comcambridge.org. Its core structure is 4-hydroxy-3-iodo-5-nitrobenzonitrile wikipedia.orgvetlexicon.comfengchengroup.comnbinno.comchemicalbook.comnist.govshreejipharmainternational.com. The presence of iodine and a nitro group on the phenol ring, along with the nitrile functional group, contributes to its specific biological activity nbinno.comnist.govdrugfuture.comchemeo.com.

The chemical formula for nitroxynil is C7H3IN2O3, with a molecular weight of approximately 290.01 g/mol wikipedia.orgfengchengroup.comnbinno.comchemicalbook.comnist.govshreejipharmainternational.comlgcstandards.com. It typically appears as yellow crystals and is characterized by low solubility in water but moderate solubility in many organic solvents nbinno.comchemicalbook.comshreejipharmainternational.comdrugfuture.comresearchgate.netagrovetmarket.com. This limited aqueous solubility posed formulation challenges for effective administration.

Other compounds within the halogenated phenol and related salicylanilide (B1680751) classes, such as closantel (B1026), rafoxanide (B1680503), and oxyclozanide, also target parasitic infections in livestock, often through similar mechanisms like the uncoupling of oxidative phosphorylation cambridge.orgayurvedjournal.comaosis.co.zaresearchgate.net. However, nitroxynil's specific structural features differentiate its properties and applications.

The Eglumine Salt Form: Academic Significance

The academic and practical significance of the eglumine salt form of nitroxynil lies primarily in its improved solubility and ease of administration. Nitroxynil itself is sparingly soluble in water drugfuture.comresearchgate.net, which limits its utility in injectable formulations. To overcome this, it is commonly formulated as a salt with eglumine (N-ethyl-D-glucamine) drugfuture.comresearchgate.netagrovetmarket.comhpra.ie.

Eglumine, chemically known as N-Ethyl-D-Glucamine or 1-deoxy-1-(ethylamino)-D-glucitol, is a derivative of D-glucamine indiamart.comontosight.aipharmacompass.comnih.govncats.io. Its chemical formula is C8H19NO5, with a molecular weight of approximately 209.24 g/mol indiamart.compharmacompass.comnih.gov. Eglumine possesses a glucose backbone with an ethylamino group attached, imparting unique properties that make it useful as a pharmaceutical excipient or intermediate indiamart.comontosight.ai.

The formation of the nitroxynil eglumine salt results in a compound that is readily soluble in water and forms a stable, substantially neutral solution drugfuture.comresearchgate.netagrovetmarket.com. This enhanced solubility is crucial for its formulation into injectable solutions, which are typically administered subcutaneously researchgate.netagrovetmarket.comhpra.ie. The academic interest in this salt form stems from its role in enabling the effective delivery of nitroxynil, thereby optimizing its pharmacokinetic profile and therapeutic efficacy in veterinary applications drugfuture.comresearchgate.nethpra.ie. This salt form is also referred to as nitroxynil meglumine, though eglumine is the specific counterion mentioned in most contexts drugfuture.com.

Compound Name List:

Nitroxynil

Eglumine

N-Ethyl-D-Glucamine

Fasciola hepatica

Haemonchus contortus

Fasciola gigantica

Oestrus ovis

Closantel

Rafoxanide

Oxyclozanide

Niclosamide

Resorantel

Albendazole

Levamisole

Thiabendazole

Ivermectin

Doramectin

Triclabendazole (B1681386) (TCBZ)

Salicylanilides

Benzimidazoles

Macrocyclic Lactones (MLs)

Nitrophenolic compounds

Halogenated phenols

Halogenated salicylanilides

p-hydroxybenzonitrile

Nitrite derivative from benzene (B151609) compounds

Nitroxynil megaglumine

Properties

CAS No. |

27917-82-4 |

|---|---|

Molecular Formula |

C15H22IN3O8 |

Molecular Weight |

499.25 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol;4-hydroxy-3-iodo-5-nitrobenzonitrile |

InChI |

InChI=1S/C8H19NO5.C7H3IN2O3/c1-2-9-3-5(11)7(13)8(14)6(12)4-10;8-5-1-4(3-9)2-6(7(5)11)10(12)13/h5-14H,2-4H2,1H3;1-2,11H/t5-,6+,7+,8+;/m0./s1 |

InChI Key |

NIVIZBHSVXAGNW-ANJNCBFHSA-N |

SMILES |

CCNCC(C(C(C(CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |

Isomeric SMILES |

CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |

Canonical SMILES |

CCNCC(C(C(C(CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |

Other CAS No. |

27917-82-4 |

Synonyms |

Trodax |

Origin of Product |

United States |

Synthetic Methodologies of Nitroxynil Eglumine

Precursor Chemistry and Core Benzene (B151609) Ring Synthesis

The foundational precursor for Nitroxinil (B131409) synthesis is p-hydroxybenzonitrile , also known as 4-cyanophenol. The initial steps of the synthesis typically involve transforming a more readily available starting material into this key benzonitrile (B105546) derivative.

A common route begins with p-hydroxybenzaldehyde . This aldehyde is reacted with hydroxylamine (B1172632) hydrochloride and sodium formate (B1220265) in formic acid. This reaction sequence leads to the formation of p-hydroxybenzonitrile. The reported yield for this transformation is approximately 88.6% chembk.com.

Table 2.1: Synthesis of p-Hydroxybenzonitrile from p-Hydroxybenzaldehyde

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | p-Hydroxybenzaldehyde | Hydroxylamine hydrochloride, Sodium formate, Formic acid | p-Hydroxybenzonitrile | 88.6 |

Halogenation and Nitration Strategies

Following the synthesis of the core p-hydroxybenzonitrile structure, the molecule undergoes functionalization through nitration and iodination to introduce the characteristic nitro and iodo groups that confer its biological activity. The order and specific reagents used in these steps are critical for achieving the desired regioselectivity and yield.

One established synthetic pathway involves the nitration of p-hydroxybenzonitrile. This is typically achieved by reacting the precursor with concentrated nitric acid in glacial acetic acid. This reaction yields 3-nitro-4-hydroxybenzonitrile (also referred to as 4-cyano-2-nitrophenol) with a high yield of approximately 92.9% chembk.comgoogle.com.

The subsequent step involves the introduction of the iodine atom. The intermediate 3-nitro-4-hydroxybenzonitrile is reacted with iodine in the presence of hydrogen peroxide in an acidic ethanol (B145695) solution. This iodination reaction, occurring at the position ortho to the hydroxyl group and meta to the nitro group, yields Nitroxinil. This step typically proceeds with a yield of about 93.9% chembk.com.

Alternatively, the iodination can be performed on 4-cyano-2-nitrophenol using a mixture of potassium iodide and potassium iodate (B108269) under acidic conditions google.comgoogle.com.

Table 2.2: Nitration and Iodination Steps in Nitroxinil Synthesis

| Step | Starting Material | Reagents | Product | Yield (%) |

| 2 | p-Hydroxybenzonitrile | Concentrated Nitric Acid, Glacial Acetic Acid | 3-Nitro-4-hydroxybenzonitrile | 92.9 |

| 3 | 3-Nitro-4-hydroxybenzonitrile | Iodine, Hydrogen Peroxide, Acidic Ethanol Solution | Nitroxinil | 93.9 |

| OR | ||||

| 3a | 4-Cyano-2-nitrophenol | Potassium Iodide, Potassium Iodate, Acidic conditions | Nitroxinil | N/A |

Functional Group Derivatization for Biological Activity Modulation

The development of Nitroxinil originated from research programs investigating derivatives of p-hydroxybenzonitrile. This exploration involved modifying the basic scaffold by introducing various functional groups to assess their impact on biological activity. The strategic placement of a nitro group and a single iodine atom on the p-hydroxybenzonitrile core are key derivatizations that are critical for Nitroxinil's efficacy as an anthelmintic agent. These specific substitutions, particularly the nitro group at position 5 and the iodine at position 3 relative to the nitrile group, are essential for its mechanism of action, which involves uncoupling oxidative phosphorylation in the parasites' mitochondria googleapis.comresearchgate.net. The exploration of other halogenated derivatives, such as ioxynil (B1672095) and bromoxynil, during the same research period highlights the systematic approach to functional group derivatization for modulating biological effects googleapis.com.

Eglumine Salt Formation and Stability Considerations in Synthesis

Nitroxinil, in its free form, exhibits poor solubility in water, which poses challenges for parenteral administration. To overcome this limitation and enable its use as a subcutaneous injection, Nitroxinil is typically converted into a water-soluble salt. The N-ethylglucamine (eglumine) salt is commonly employed for this purpose googleapis.comresearchgate.netamgislifescience.com.

The formation of the eglumine salt involves the reaction between the acidic phenolic hydroxyl group of Nitroxinil and the basic amine group of N-ethylglucamine. This acid-base reaction results in the formation of a salt that is significantly more soluble in aqueous media, facilitating its formulation into injectable solutions researchgate.netgoogle.com.

Table 2.4: Salt Formation for Improved Solubility

| Compound | Form | Solubility in Water | Administration Route | Salt Formed With |

| Nitroxinil | Free Acid | Poorly Soluble | Oral (less common) | N/A |

| Nitroxinil | Eglumine Salt | Highly Soluble | Subcutaneous | N-Ethylglucamine |

While specific details regarding the stability considerations during the synthesis of the eglumine salt are not extensively detailed in the provided literature, general chemical principles dictate that the reaction conditions must be carefully controlled. Factors such as pH, temperature, and solvent choice are crucial to ensure the integrity of both Nitroxinil and eglumine, preventing degradation and maximizing the yield of the desired salt. The resulting Nitroxinil eglumine salt is described as stable and suitable for pharmaceutical formulation researchgate.netgoogle.com.

Optimization of Reaction Pathways and Yields

Table 2.5: Yields in the Nitroxinil Synthesis Pathway

| Step | Yield (%) |

| p-Hydroxybenzaldehyde to p-Hydroxybenzonitrile | 88.6 |

| p-Hydroxybenzonitrile to 3-Nitro-4-hydroxybenzonitrile | 92.9 |

| 3-Nitro-4-hydroxybenzonitrile to Nitroxinil | 93.9 |

| Overall Synthesis Yield | 77.3 |

Impurity Profiling and Control in Synthetic Processes

Effective control of impurities is paramount in the synthesis of any pharmaceutical compound. In the production of Nitroxinil, potential impurities can arise from incomplete reactions, side reactions, or residual starting materials. Analytical methods are crucial for identifying and quantifying these substances to ensure product quality and safety.

Key compounds that are monitored during Nitroxinil synthesis include:

4-Hydroxy-3-nitrobenzonitrile: Identified as a process impurity (NTX impurity-1) researchgate.net. This compound may result from incomplete iodination.

4-Cyanophenol (p-hydroxybenzonitrile): This is the primary starting material for the nitration and iodination steps. Residual amounts of this precursor can be carried through the synthesis if reactions are not driven to completion researchgate.net.

The development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify Nitroxinil from these related substances and starting materials researchgate.net. Adherence to pharmacopoeial standards, such as those outlined in BP, IH, or USP monographs for Nitroxinil, necessitates rigorous impurity profiling and control throughout the manufacturing process amgislifescience.comnih.gov.

Compound List

Nitroxinil

p-Hydroxybenzonitrile (4-Cyanophenol)

p-Hydroxybenzaldehyde

3-Nitro-4-hydroxybenzonitrile (4-Cyano-2-nitrophenol)

N-Ethylglucamine (Eglumine)

Iodine

Hydrogen Peroxide

Nitric Acid

Glacial Acetic Acid

Potassium Iodide

Potassium Iodate

4-Hydroxy-3-nitrobenzonitrile

Molecular and Biochemical Mechanisms of Action

Comparative Analysis of Mechanism across Parasite Species (In Vitro Models)

Nitroxinil (B131409) eglumine, a compound belonging to the salicylanilide (B1680751) class of anthelmintics, exerts its antiparasitic effects primarily by disrupting the cellular energy production mechanisms of susceptible organisms. researchgate.netaosis.co.zanih.gov The principal mode of action involves the uncoupling of oxidative phosphorylation within the mitochondria of parasites. researchgate.netagrovetmarket.comresearchgate.netcabidigitallibrary.orgresearchcommons.orgbanglajol.inforesearchgate.net This biochemical process interferes with the proton gradient across the inner mitochondrial membrane, thereby inhibiting the synthesis of adenosine (B11128) triphosphate (ATP), the essential energy currency for cellular functions. researchgate.netagrovetmarket.comresearchgate.netcabidigitallibrary.orgbanglajol.info Consequently, parasites experience a severe depletion of energy reserves, leading to impaired motility, widespread metabolic dysfunction, and ultimately, death due to starvation. agrovetmarket.comresearchgate.netcabidigitallibrary.org

While comprehensive in vitro comparative studies detailing the precise biochemical mechanisms across a wide array of parasite species are limited, research has predominantly focused on the effects of nitroxinil and its related salicylanilides on helminths. These studies highlight its efficacy against trematodes, such as Fasciola hepatica and Fasciola gigantica, and nematodes, including Haemonchus contortus.

In Vitro Observations and Comparative Mechanistic Insights:

Fasciola spp. : In vitro experiments involving Fasciola gigantica have demonstrated that nitroxinil can induce an immediate cessation of muscular contractions at a concentration of 20 mg/mL, directly indicating a rapid onset of energy deficiency. agrovetmarket.com Further in vitro investigations have revealed a significant reduction in egg deposition by Fasciola gigantica, ranging from 88.3% to 95%, following nitroxinil application. This suggests a disruption of reproductive processes, likely a consequence of the drug's broader impact on metabolic functions. researchgate.net Morphological analyses of Fasciola spp. exposed to nitroxinil in vitro have identified tegumental swelling, loss of spines, and mitochondrial deformation. These cellular changes are consistent with severe disruption of energy metabolism and structural integrity within the parasite. cabidigitallibrary.org

Haemonchus contortus : Although specific comparative in vitro mechanistic data directly contrasting nitroxinil's action on H. contortus mitochondria versus Fasciola mitochondria is not extensively detailed in the available literature, the salicylanilide class to which nitroxinil belongs is known to affect both Fasciola spp. and H. contortus by uncoupling oxidative phosphorylation. researchgate.netnih.gov This shared mechanism implies that the fundamental biochemical disruption of ATP synthesis is a common pathway of action across these different helminth genera.

Other Parasite Groups: Nitroxinil has demonstrated efficacy against certain gastrointestinal nematodes, including Bunostomum spp., Haemonchus spp., Oesophagostomum spp., and Parafilariabovicola, as well as against myiases caused by Oestrus ovis. cabidigitallibrary.orgresearchcommons.orgbanglajol.inforesearchgate.net Conversely, the compound is generally not effective against tapeworms or rumen flukes. aosis.co.zaresearchgate.netcabidigitallibrary.orgbanglajol.info While the precise biochemical underpinnings for this differential species-specific efficacy are not fully elucidated in the provided data, it suggests that the metabolic pathways targeted by nitroxinil's uncoupling activity are either absent, significantly different, or less susceptible in these non-responsive parasite groups. Early in vitro studies utilizing non-parasitic models, such as houseflies and rat liver mitochondria, have corroborated the potent inhibitory effects of salicylanilides on electron transport-associated phosphorylation, reinforcing the broad applicability of this uncoupling mechanism across various eukaryotic systems, though parasite species-specific susceptibility varies. researchgate.netaosis.co.za

| Parasite Species | In Vitro Observation/Effect | Mechanistic Implication |

| Fasciola gigantica | Immediate cessation of muscular contractions (at 20 mg/mL) | Energy deficiency due to disrupted ATP production. |

| Fasciola gigantica | Reduced egg deposition (88.3-95%) | Disruption of reproductive processes, secondary to metabolic impairment. |

| Fasciola spp. | Tegumental swelling, loss of spines, mitochondrial deformation | Cellular damage indicating severe disruption of energy metabolism. |

| Fasciola spp. / H. contortus | Uncoupling of oxidative phosphorylation (class effect) | Inhibition of ATP synthesis, leading to energy depletion. |

| Houseflies / Rat liver mito. | Inhibition of electron transport-associated phosphorylation | Uncoupling of oxidative phosphorylation. |

Compound List:

Nitroxinil eglumine

Nitroxinil

Pharmacological Research at the Cellular and Molecular Level

In Vitro Studies on Parasite Physiology and Viability

In vitro investigations have been crucial in elucidating the direct effects of nitroxinil (B131409) on parasite physiology and viability, independent of host systemic factors. Studies have demonstrated that nitroxinil can induce significant physiological disruptions in helminths when exposed to specific concentrations in laboratory settings. For instance, in vitro exposure of Fasciola gigantica adult worms to nitroxinil has been shown to cause an immediate cessation of muscular contractions, suggesting a potential neuromuscular blocking effect or severe energy deficiency that leads to paralysis and death agrovetmarket.com.

Further in vitro research has quantified the impact on reproductive stages. Nitroxinil has been observed to significantly reduce egg deposition in Fasciola gigantica and Fasciola hepatica adult worms. At concentrations of 50 and 100 µg/mL, nitroxinil achieved egg reduction rates of 88.3% and 95%, respectively, indicating a potent effect on the parasite's reproductive capacity researchgate.net. These studies highlight nitroxinil's ability to directly impair parasite motility and reproductive output under controlled laboratory conditions.

| Parasite Species | Treatment Concentration | Effect on Egg Deposition | Reference |

| Fasciola gigantica | 50 µg/mL | 88.3% reduction | researchgate.net |

| Fasciola gigantica | 100 µg/mL | 95% reduction | researchgate.net |

| Fasciola gigantica | 20 mg/mL | Immediate stop of muscular contractions | agrovetmarket.com |

Ex Vivo Analysis of Drug-Parasite Interactions in Host Tissues

While direct ex vivo analyses are less extensively documented than in vitro or in vivo studies, research examining parasites recovered from infected hosts and subsequently treated or analyzed provides insights into drug-parasite interactions within a tissue context. Studies utilizing scanning electron microscopy (SEM) on Fasciola hepatica recovered from infected animals and then subjected to nitroxinil treatment have revealed significant tegumental alterations researchgate.netresearchgate.net. These analyses, performed on parasites removed from their host environment, demonstrate the drug's impact on the parasite's external surface.

Observed changes include swelling of the tegument, extensive furrowing, and loss of spines, particularly in the oral cone and midbody regions researchgate.net. The tegument is considered a primary target for nitroxinil, as its disruption allows for greater drug penetration into the parasite's internal tissues, leading to more widespread damage researchgate.netresearchgate.net. These findings, derived from the examination of parasites in a state that mimics their condition within host tissues, underscore the drug's direct cellular impact.

Biochemical Efficacy Studies Against Helminth Life Stages

The primary biochemical mechanism of action for nitroxinil involves the uncoupling of oxidative phosphorylation within the mitochondria of helminths agrovetmarket.comcabidigitallibrary.orgresearchgate.netsmolecule.comamgislifescience.comsigmaaldrich.comflockandherd.net.auresearchgate.net. This process critically disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy currency of cells. By interfering with the energy supply, nitroxinil impairs the parasite's motility and vital cellular functions, ultimately leading to starvation and death agrovetmarket.comcabidigitallibrary.orgamgislifescience.comflockandherd.net.auresearchgate.net.

Nitroxinil exhibits efficacy across various helminth life stages:

Adult Stages: It is highly effective against adult liver flukes (Fasciola spp.) researchgate.netcabidigitallibrary.orgflockandherd.net.auresearchgate.netresearchcommons.org.

Immature Stages: The compound is also effective against late immature stages, typically those older than six weeks cabidigitallibrary.orgflockandherd.net.auresearchgate.net. Studies indicate efficacy against 7- to 9-week-old immature stages ranges from 50% to 90% researchgate.netresearchgate.netnih.gov.

Eggs: As noted in section 4.1, nitroxinil significantly reduces egg deposition in vitro researchgate.net.

Other Parasites: Nitroxinil also demonstrates efficacy against certain gastrointestinal roundworms, including Bunostomum spp., Hemonchus spp., Oesophagostomum spp., and Parafilariabovicola, as well as against myiases caused by Oestrus ovis cabidigitallibrary.orgamgislifescience.comflockandherd.net.auresearchcommons.org. However, it is not effective against tapeworms or most external parasites cabidigitallibrary.orgamgislifescience.com.

Furthermore, nitroxinil has been reported to reduce spermatogenesis in surviving flukes, contributing to a decrease in fertile egg production sigmaaldrich.com. A metabolite of nitroxinil, produced in the liver parenchyma, is thought to contribute to its flukicidal activity, particularly against late immature flukes migrating through liver tissues researchgate.netresearchgate.net.

Receptor-Ligand Interactions and Binding Dynamics

Information regarding specific receptor-ligand interactions of nitroxinil eglumine with molecular targets on parasites is not extensively detailed in the available literature. The primary mechanism of action focuses on the disruption of a fundamental cellular process (oxidative phosphorylation) rather than binding to a discrete receptor protein on the parasite.

However, studies have indicated that nitroxinil exhibits significant binding affinity to host plasma proteins, particularly albumin. Injected nitroxinil binds very strongly and almost completely (>97%) to plasma proteins, which influences its distribution and duration of action within the host cabidigitallibrary.orgflockandherd.net.au. Electrophoresis studies have shown that the drug binds specifically to serum albumin, necessitating preliminary extraction from protein for accurate quantification in biological samples rsc.org. This strong binding to host proteins may contribute to its prolonged presence and residual effect in the host, indirectly influencing its availability to target parasites.

Compound List:

this compound

Nitroxinil

Fasciola hepatica

Fasciola gigantica

Bunostomum spp.

Hemonchus spp.

Oesophagostomum spp.

Parafilariabovicola

Oestrus ovis

Triclabendazole (B1681386) (TCBZ)

Oxyclozanide

Albendazole (ALBZ)

Doramectin

Levamisole

Ivermectin

Macrocyclic lactones (MLs)

Benzimidazoles (BZ)

Pharmacokinetic and Metabolic Research Aspects of Nitroxynil and Its Eglumine Salt

Biotransformation Pathways and Metabolite Identification in Biological Systems

The biotransformation of Nitroxynil is a relatively slow process, occurring primarily in the liver and the gastrointestinal tract. nih.govcabidigitallibrary.org Research in different biological systems has revealed several metabolic pathways.

In rat liver studies, two main biotransformation routes have been identified: hydrolysis and nitro-reduction. nih.gov The hydrolysis of the cyano group on the Nitroxynil molecule leads to the formation of two metabolites: 3-iodo-4-hydroxy-5-nitrobenzamide and subsequently 3-iodo-4-hydroxy-5-nitrobenzoic acid. nih.gov The enzymes responsible for this hydrolytic reaction were found to be predominantly located in the cytosol. nih.gov The second pathway involves the nitro-reduction of the nitro group, producing 3-iodo-4-hydroxy-5-aminobenzonitrile. nih.gov This reaction is catalyzed by liver microsomal cytochrome P450. nih.gov Further methylation of this amino metabolite has also been reported. nih.gov

Interestingly, a study comparing the metabolism of Nitroxynil with another nitrophenolic anthelmintic, disophenol, in mouse and sheep liver homogenates found that both compounds were reduced to their corresponding amines. msdvetmanual.com However, only Nitroxynil underwent hydrolysis to its benzamide (B126) and benzoic acid derivatives in these mammalian liver preparations. msdvetmanual.com

Despite these findings in laboratory animals, studies in sheep have not detected these inactive metabolites in either plasma or urine, suggesting that the unchanged parent drug is likely the primary compound responsible for its therapeutic action in this species. nih.gov However, it is also reported that a metabolite with flukicidal activity is produced in the liver parenchyma, which may contribute to its efficacy against immature flukes migrating through the liver tissue. nih.govaosis.co.za

Furthermore, the metabolic activity of ruminal microflora significantly impacts Nitroxynil. When administered orally to ruminants, it is broken down into ineffective compounds. aosis.co.zaregulations.gov Studies on bovine ruminal fluid have confirmed that Nitroxynil undergoes biotransformation, generating a main metabolite whose chemical structure is different from those produced by mammalian liver enzymes. researchgate.net

Table 1: Identified Metabolites of Nitroxynil in Research Studies

| Metabolite Name | Pathway | System/Organism | Reference |

|---|---|---|---|

| 3-iodo-4-hydroxy-5-nitrobenzamide | Hydrolysis | Rat Liver | nih.govmsdvetmanual.com |

| 3-iodo-4-hydroxy-5-nitrobenzoic acid | Hydrolysis | Rat Liver | nih.govmsdvetmanual.com |

| 3-iodo-4-hydroxy-5-aminobenzonitrile | Nitro-reduction | Rat Liver | nih.gov |

| Amine derivative | Nitro-reduction | Mouse & Sheep Liver, Ascaris suum, Moniezia expansa | msdvetmanual.com |

| Unidentified metabolite | Anaerobic biotransformation | Bovine Ruminal Fluid | researchgate.net |

Protein Binding Dynamics and Tissue Distribution Mechanisms

Nitroxynil exhibits a very high degree of binding to plasma proteins following administration. nih.gov Studies using equilibrium dialysis have demonstrated that in species such as cows, sheep, and rabbits, Nitroxynil is approximately 97-98% bound to plasma proteins, particularly serum albumin. researchgate.net This extensive and strong binding is a key determinant of its pharmacokinetic profile. cabidigitallibrary.org

The high level of protein binding results in plasma concentrations of Nitroxynil being substantially higher than those found in tissues. nih.govaosis.co.za This dynamic suggests that the blood acts as a primary reservoir for the drug, which is then ingested by blood-feeding parasites. nih.gov While the high protein binding limits broad tissue distribution, significant concentrations of the parent drug are found in the bile ducts, which is the preferential location for adult liver flukes. nih.govaosis.co.za

Recent research has highlighted the role of the ATP-binding cassette transporter G2 (ABCG2) in the biodistribution of Nitroxynil. core.ac.uk ABCG2 is an efflux transporter expressed in various biological barriers. core.ac.uk In-vitro studies have confirmed that Nitroxynil is a substrate for ABCG2 variants from multiple species, including murine, ovine, bovine, and human. dntb.gov.ua In-vivo studies using mice lacking the Abcg2 gene (Abcg2−/−) showed that the absence of this transporter significantly affects Nitroxynil's distribution. core.ac.ukdntb.gov.ua Compared to wild-type mice, Abcg2−/− mice exhibited higher plasma levels and nearly twofold higher concentrations of Nitroxynil in tissues such as the kidney, small intestine, and testis. core.ac.ukdntb.gov.ua This indicates that ABCG2 actively transports Nitroxynil across biological barriers, thereby regulating its tissue accumulation. core.ac.uk

Table 2: Tissue Distribution of Nitroxynil in Wild-type vs. Abcg2−/− Mice

| Tissue | Genotype | Concentration (µg/g tissue) at 24h | Concentration (µg/g tissue) at 96h | Reference |

|---|---|---|---|---|

| Kidney | Wild-type | Data not specified | Data not specified | core.ac.ukdntb.gov.ua |

| Abcg2−/− | Higher than wild-type | Higher than wild-type | core.ac.ukdntb.gov.ua | |

| Small Intestine | Wild-type | Data not specified | Data not specified | core.ac.ukdntb.gov.ua |

| Abcg2−/− | Higher than wild-type | Higher than wild-type | core.ac.ukdntb.gov.ua | |

| Testis | Wild-type | Data not specified | Data not specified | core.ac.ukdntb.gov.ua |

| Abcg2−/− | Higher than wild-type | Higher than wild-type | core.ac.ukdntb.gov.ua |

Note: The referenced study reported nearly 2-fold higher concentrations in the specified tissues of Abcg2−/− mice but did not provide the exact numerical data in the abstract.

Biochemical Elimination Processes and Pathways

The elimination of Nitroxynil from the body is characterized by a slow rate, which corresponds to its prolonged duration of action. nih.govscielo.brresearchgate.net The primary route of excretion is via the feces. nih.govcabidigitallibrary.org Unchanged Nitroxynil is excreted mostly through the liver into the bile. nih.govaosis.co.za This biliary excretion is the main pathway, leading to the high concentrations of the parent drug observed in the bile ducts. cabidigitallibrary.orgregulations.gov

The pharmacokinetic parameters are very similar in sheep and cattle. scielo.brresearchgate.net After subcutaneous administration, the plasma half-life is approximately 5 to 8 days in both species. nih.govscielo.brresearchgate.net The slow elimination process can take about 30 days to be completed. nih.govaosis.co.za In addition to the primary biliary route, Nitroxynil and its metabolites are also eliminated to a lesser extent in urine and milk. nih.gov

The ABCG2 transporter, which influences tissue distribution, also plays a significant role in the secretion of Nitroxynil into milk. core.ac.uk Studies in mice demonstrated that milk concentrations of Nitroxynil were 1.9-fold higher in wild-type mice compared to Abcg2−/− mice, indicating that ABCG2 actively transports the drug into milk. core.ac.ukdntb.gov.ua

Table 3: Pharmacokinetic Elimination Parameters of Nitroxynil

| Species | Plasma Half-Life | Primary Excretion Route | Secondary Excretion Routes | Reference |

|---|---|---|---|---|

| Cattle | ~8 days | Feces (via bile) | Urine, Milk | nih.govscielo.brresearchgate.net |

| Sheep | ~5-8 days | Feces (via bile) | Urine, Milk | nih.govscielo.brresearchgate.net |

Comparative Metabolism Studies of Nitroxynil Derivatives

Nitroxynil belongs to the halogenated phenol (B47542) group of anthelmintics. cabidigitallibrary.org Comparing its metabolism and pharmacokinetics to other related flukicides, such as the salicylanilides (e.g., closantel (B1026), rafoxanide), reveals both similarities and differences.

Like Nitroxynil, salicylanilides such as closantel and rafoxanide (B1680503) are characterized by high plasma protein binding (>99%) and consequently long elimination half-lives. merckvetmanual.com This extensive binding is a shared feature that contributes to their sustained plasma concentrations and efficacy against blood-feeding parasites. msdvetmanual.com

However, there are notable differences in their metabolic fate. While Nitroxynil undergoes some degree of metabolism in the liver, research indicates that closantel undergoes minimal metabolism and rafoxanide is not metabolized before excretion. msdvetmanual.com Both closantel and rafoxanide are eliminated primarily in the feces. msdvetmanual.com

A direct comparative in vitro study looked at the metabolism of Nitroxynil and disophenol (2,6-diiodo-4-nitrophenol), another nitrophenolic compound. msdvetmanual.com Enzymes from helminths (Ascaris suum, Moniezia expansa) and from mouse and sheep liver were capable of reducing the nitro group of both compounds to form the corresponding amines. msdvetmanual.com However, a key metabolic difference was that only Nitroxynil was also metabolized via hydrolysis of its cyano group to 3-iodo-4-hydroxy-5-nitrobenzamide and 3-iodo-4-hydroxy-5-nitrobenzoic acid by the mammalian liver enzymes. The helminth enzymes did not perform this hydrolysis. msdvetmanual.com This suggests that while nitro-reduction is a common pathway for nitrophenols in these systems, the hydrolysis pathway is specific to Nitroxynil in mammalian hosts and is not a universal metabolic route for all nitrophenolic anthelmintics.

Mechanisms of Anthelmintic Resistance to Nitroxynil

Characterization of Resistance Phenotypes in Parasite Populations

The primary method for characterizing the resistance phenotype in a parasite population is through in vivo tests that measure the reduction in parasite load after treatment. The Fecal Egg Count Reduction Test (FECRT) is a standardized and widely used method for this purpose. nih.gov

In the FECRT, the efficacy of an anthelmintic is determined by comparing the worm egg counts in fecal samples collected from animals before and after treatment. nih.gov Resistance is generally suspected when the percentage reduction in the fecal egg count is less than 95%, and the lower limit of the 95% confidence interval is 90% or less. nih.govscielo.br For certain drug classes, the timing of the post-treatment sample collection is critical; for instance, it is recommended to be done 10–14 days after administering benzimidazoles. nih.gov

Reports from various regions have characterized nitroxynil resistance in different parasite species. In Brazil, resistance of the nematode Haemonchus contortus to nitroxynil has been reported. cabidigitallibrary.orgscielo.br Studies have shown varying efficacy rates, with some reporting fecal egg count reductions as low as 66% for total nematodes, although efficacy against Haemonchus species specifically could remain higher (e.g., 91-93.2%). cabidigitallibrary.org

Resistance has also been documented in liver flukes, such as Fasciola hepatica. While nitroxynil has often been considered an effective alternative in cases of resistance to other flukicides like triclabendazole (B1681386), reduced efficacy has been noted. researchgate.netnih.gov For example, a study in a sheep flock with triclabendazole-resistant F. hepatica found that the efficacy of nitroxynil ranged from 81.3% to 86%, suggesting a degree of reduced susceptibility, potentially due to its lower efficacy against immature fluke stages. nih.gov

Molecular Basis of Nitroxynil Resistance: Genetic and Proteomic Investigations

The precise molecular mechanisms conferring resistance specifically to nitroxynil are not as extensively characterized as for other anthelmintics like benzimidazoles or triclabendazole. However, research into general anthelmintic resistance and related compounds provides a basis for understanding potential pathways.

General mechanisms of resistance often involve genetic mutations that lead to:

Alteration of the drug's target site : This reduces the binding affinity of the drug. nih.gov

Increased drug metabolism : The parasite may increase the production of enzymes that metabolize and inactivate the drug. nih.govscielo.br

Upregulation of efflux pumps : Transporter proteins, such as P-glycoproteins, can actively pump the drug out of the parasite's cells, reducing its intracellular concentration. nih.govresearchgate.net

For liver flukes, the mechanism of resistance to the widely used drug triclabendazole is thought to be polygenic, involving multiple genes and pathways. nih.gov Investigations into triclabendazole resistance have focused on tubulin mutations, altered drug uptake, and changes in drug metabolism, particularly involving the flavin-monooxygenase (FMO) enzyme system. nih.govumass.edu While nitroxynil has a different mode of action (uncoupling of oxidative phosphorylation), it is plausible that similar general resistance mechanisms, such as enhanced metabolism or efflux, could be involved. researchgate.net

A study investigating the ATP-binding cassette sub-family G member 2 (ABCG2) transporter protein found that it actively transports nitroxynil. nih.gov This suggests that the upregulation of this or similar efflux pumps in the parasite could be a potential mechanism of resistance by reducing the effective intracellular concentration of the drug. nih.gov

Proteomic studies, which analyze the entire protein complement of an organism, have been used to investigate resistance to other flukicides. For instance, in triclabendazole-resistant F. hepatica, changes in the expression of stress-related proteins (like heat shock proteins) and detoxification enzymes (like glutathione (B108866) S-transferases) have been observed. umass.educambridge.org Similar proteomic approaches could elucidate specific proteins involved in nitroxynil resistance, but dedicated studies are required.

Cross-Resistance Profiles with Other Flukicides and Anthelmintics

Cross-resistance occurs when a parasite population develops resistance to one drug and, as a result, becomes resistant to other drugs with a similar mechanism of action or chemical structure, even without being exposed to them. nih.gov

Historical reports from Australia have documented cross-resistance between nitroxynil (a halogenated phenol) and the salicylanilide (B1680751) flukicide rafoxanide (B1680503). nih.gov However, this same report noted that side resistance to another salicylanilide, oxyclozanide, was not observed. nih.gov This indicates that the structural and mechanistic similarities between drugs are key determinants of cross-resistance profiles.

There is significant concern in the veterinary community regarding cross-resistance among the limited number of available flukicides. sheepvetsoc.org.ukmoredun.org.uk For example, experts have highlighted strong evidence of cross-resistance between closantel (B1026) and rafoxanide, which are both salicylanilides. sheepvetsoc.org.ukmoredun.org.uk Using these two drugs interchangeably is not recommended as it would not slow the development of resistance to closantel. sheepvetsoc.org.ukmoredun.org.uk As nitroxynil is often used when resistance to other flukicides like triclabendazole or closantel is suspected, understanding its cross-resistance profile is crucial for effective parasite control. researchgate.netcabidigitallibrary.org

No synergy was demonstrated between triclabendazole and nitroxynil against juvenile triclabendazole-resistant flukes, indicating that simply combining these two may not overcome resistance in all situations. researchgate.net

Table 2: Known and Suspected Cross-Resistance Profiles for Nitroxynil

| Drug 1 | Drug 2 | Chemical Class of Drug 2 | Cross-Resistance Observed | Reference |

|---|---|---|---|---|

| Nitroxynil | Rafoxanide | Salicylanilide | Yes | nih.gov |

| Nitroxynil | Oxyclozanide | Salicylanilide | No | nih.gov |

| Nitroxynil | Closantel | Salicylanilide | Possible, due to similar class action | sheepvetsoc.org.ukmoredun.org.uk |

Strategies for Overcoming or Mitigating Resistance Development

To preserve the efficacy of nitroxynil and other anthelmintics, a multi-faceted approach to parasite control is necessary. These strategies aim to reduce the selection pressure for resistance within parasite populations.

Strategic Drug Rotation and Combination: Rotating between different classes of anthelmintics can delay the development of resistance. sheepvetsoc.org.ukmoredun.org.uk The use of drug combinations with different mechanisms of action is another strategy being explored, as it can have additive or synergistic effects and may slow resistance development. nih.govnih.gov However, combinations should be used judiciously, as they have been shown to fail if resistance to the individual components is already high. cabidigitallibrary.org

Proper Drug Utilization: Underdosing is a significant factor that contributes to the development of resistance. nih.gov It is essential to use the correct dosage based on accurately weighed animals to ensure that the drug concentration is sufficient to kill susceptible and heterozygous resistant parasites.

Integrated Parasite Management: Relying solely on chemical control is unsustainable. nih.gov Integrated strategies should be adopted, including:

Genetic Selection of Hosts: Breeding livestock for inherent resistance to parasites is a long-term, sustainable strategy. nih.govfao.org

Quarantine and Testing: New animals should be quarantined and treated to prevent the introduction of resistant parasite strains onto a farm. vettimes.com Monitoring treatment success with post-treatment egg counts is also crucial to detect emerging resistance early. vettimes.com

Nutritional Support: Ensuring an adequate plane of nutrition can improve an animal's ability to withstand parasite infections. researchgate.netfao.org

By implementing these comprehensive strategies, the development of resistance to nitroxynil can be mitigated, extending its useful lifespan as an effective anthelmintic.

Analytical Chemistry Methodologies for Nitroxynil Eglumine

Electrochemical Detection and Quantification Techniques

Electrochemical methods offer a sensitive and often rapid approach for the quantification of Nitroxinil (B131409), leveraging its electroactive properties.

Voltammetric Approaches (DC-Polarography, Cyclic Voltammetry, Adsorptive Stripping Voltammetry)

Voltammetric techniques, including Direct Current (DC) Polarography, Cyclic Voltammetry (CV), and Square-Wave Voltammetry (SWV), have been extensively applied to the determination of Nitroxinil. These methods typically involve the electrochemical reduction of Nitroxinil, often at a mercury electrode or various modified carbon electrodes.

Studies have investigated the electrochemical behavior of Nitroxinil in different supporting electrolytes, with Britton-Robinson buffer (BRBS) being frequently employed across a range of pH values. The electrochemical reaction is generally characterized as irreversible, involving the reduction of the nitro group. For instance, at a mercury electrode in BRBS, Nitroxinil exhibits two irreversible cathodic steps, attributed to the reduction of the nitro group to hydroxylamine (B1172632) and subsequently to an amine stage researchgate.netnih.gov.

Optimized voltammetric methods have demonstrated significant sensitivity. Square-wave voltammetry (SWV) coupled with a carbon paste electrode (CPE) in BRBS at pH 3 achieved a limit of detection (LOD) of 3.1 × 10⁻⁷ M and a limit of quantification (LOQ) of 9.4 × 10⁻⁷ M, with a linear range from 3.9 × 10⁻⁶ to 1.0 × 10⁻⁴ M nih.govnih.gov. Using a glassy carbon electrode (GCE), SWV in BRBS at pH 2.0 yielded even lower detection limits, with an LOD of 0.28 μmol L⁻¹ and an LOQ of 0.93 μmol L⁻¹ researchgate.netresearchgate.net. Differential-pulse adsorptive stripping voltammetry (DPASV) and square-wave adsorptive stripping voltammetry (SWASV) at a mercury electrode have provided very low LODs, reaching as low as 8.4 × 10⁻¹⁰ M and LOQs of 2.80 × 10⁻⁹ M researchgate.netnih.gov.

Table 7.1.1: Summary of Voltammetric Determination of Nitroxinil

| Method | Electrode Type | Supporting Electrolyte/pH | LOD (M) | LOQ (M) | Linear Range (M) | Reference(s) |

| DC-Polarography (DCP) | Mercury Electrode | BRBS (pH 1.9-11) | 3 x 10⁻⁵ | 1 x 10⁻⁵ | Not specified | researchgate.netnih.gov |

| DP Adsorptive Stripping Voltammetry | Mercury Electrode | BRBS (pH 1.9-10) | 1.31 x 10⁻⁸ | 4.36 x 10⁻⁸ | Not specified | researchgate.netnih.gov |

| SW Adsorptive Stripping Voltammetry | Mercury Electrode | BRBS (pH 1.9-10) | 8.4 x 10⁻¹⁰ | 2.80 x 10⁻⁹ | Not specified | researchgate.netnih.gov |

| Square Wave Voltammetry (SWV) | Carbon Paste Electrode | BRBS (pH 3) | 3.1 x 10⁻⁷ | 9.4 x 10⁻⁷ | 3.9 x 10⁻⁶ – 1.0 x 10⁻⁴ | nih.govnih.gov |

| Square Wave Voltammetry (SWV) | Glassy Carbon Electrode | BRBS (pH 4) | 6.7 x 10⁻⁷ | 2.0 x 10⁻⁶ | 2.3 x 10⁻⁶ – 1.5 x 10⁻⁵ | researchgate.net |

| Square Wave Voltammetry (SWV) | Glassy Carbon Electrode | BRBS (pH 2.0) | 0.28 μmol L⁻¹ | 0.93 μmol L⁻¹ | Not specified | researchgate.netresearchgate.net |

Chromatographic Separation and Spectroscopic Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are foundational for the analysis of Nitroxinil, offering robust separation capabilities.

High-Performance Liquid Chromatography (HPLC) Applications

Reverse-phase HPLC (RP-HPLC) methods have been developed for the quantitative determination of Nitroxinil in bulk active pharmaceutical ingredients (APIs) and for the analysis of its related substances and impurities. A typical method involves an isocratic elution system using a mobile phase composed of acetonitrile (B52724) and an aqueous buffer, such as 1% orthophosphoric acid. Separation is commonly achieved on C18 stationary phases researchgate.netresearchgate.netpharmainfo.in.

For instance, an RP-HPLC method utilizing a Kromasil Eternity XT C18 column with a mobile phase of acetonitrile and 1% orthophosphoric acid (50:50 v/v) at a flow rate of 1 mL/min, with detection at 244 nm, demonstrated excellent linearity and sensitivity researchgate.net. This method reported an LOD for Nitroxinil of 0.09 ppm and an LOQ of 0.28 ppm, with mean recoveries around 102.5% in spiked samples researchgate.net. Another RP-HPLC method using a Nucleosil C18 column with a mobile phase of acetonitrile and 0.1% orthophosphoric acid (60:40 v/v) achieved LODs and LOQs ranging from 0.28 ppm to 0.88 ppm, proving suitable for residual analysis in API manufacturing researchgate.netpharmainfo.in.

Table 7.2.1: Summary of HPLC Methods for Nitroxinil Determination

| Method | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | LOD (ppm) | LOQ (ppm) | Recovery (%) | Reference(s) |

| RP-HPLC | Kromasil Eternity XT C18 | Acetonitrile : 1% H₃PO₄ (50:50 v/v) | 1.0 | 244 | 0.09 | 0.28 | ~102.5±2 | researchgate.net |

| RP-HPLC | Nucleosil C18 | Acetonitrile : 0.1% H₃PO₄ (60:40 v/v) | Not specified | Not specified | 0.28 | 0.88 | Not specified | researchgate.netpharmainfo.in |

Mass Spectrometry Interfacing for Identification and Quantification

The coupling of chromatographic separation with mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a highly sensitive and selective platform for the identification and quantification of Nitroxinil and its metabolites or degradation products. This technique is invaluable for residue analysis in complex matrices such as milk and animal tissues researchgate.net.

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) using rapid polarity switching has been developed for the simultaneous detection of a broad range of anthelmintic drugs, including Nitroxinil, in milk. Such methods aim for detection limits below 1 µg kg⁻¹ researchgate.net. Mass spectrometry also plays a role in elucidating sensing mechanisms in fluorescent sensor development, as seen in studies using molecular docking and mass spectra to clarify the interaction between Nitroxinil and sensor components nih.gov.

Immunobiosensor Development for Trace Analysis

Immunobiosensors offer a rapid, high-throughput, and sensitive approach for screening Nitroxinil residues in biological samples, such as bovine milk and liver. These sensors typically utilize antibodies specific to Nitroxinil immobilized on a surface, allowing for the detection of the analyte through an immune response cabidigitallibrary.orgnih.gov.

Optical biosensor systems, like those using surface plasmon resonance (SPR), have been developed for Nitroxinil detection. Such assays have demonstrated the capability to detect Nitroxinil at levels below 2.5 µg kg⁻¹ in bovine milk and below 20 µg kg⁻¹ in bovine liver cabidigitallibrary.org. These methods often involve minimal sample preparation, provide real-time results, and show high correlation (e.g., r = 0.99) with established methods like LC-MS/MS for incurred samples cabidigitallibrary.org. The specificity of the antibodies used is crucial, with studies confirming no cross-reactivity with structurally similar compounds nih.gov.

Table 7.3: Performance of Immunobiosensors for Nitroxinil Detection

| Biosensor Type | Matrix | Detection Limit (µg kg⁻¹) | Specificity | Throughput (Samples/24h) | Reference(s) |

| Optical Biosensor | Bovine Milk | < 2.5 | High | ~50 (incl. extraction) | cabidigitallibrary.org |

| Optical Biosensor | Bovine Liver | < 20 | High | ~20 (incl. extraction) | cabidigitallibrary.org |

| Immunobiosensor | Bovine Milk | < 10 | Specific to Nitroxinil, no cross-reactivity | Not specified | nih.gov |

| Immunobiosensor | Bovine Liver | < 10 | Specific to Nitroxinil, no cross-reactivity | Not specified | nih.gov |

| Immunobiosensor | Bovine Muscle | < 200 | Specific to Nitroxinil, no cross-reactivity | Not specified | nih.gov |

Sample Preparation Methodologies for Complex Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Nitroxinil in complex biological matrices, such as plasma, tissues, and milk. These steps aim to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to levels suitable for instrumental detection.

Traditional methods for extracting Nitroxinil from plasma and tissues have involved maceration with saturated borax (B76245) solution, followed by acidification with hydrochloric acid and extraction into benzene (B151609). Recoveries from various tissues and plasma have been reported to range from 63% for bile to 89% for plasma rsc.org. For milk samples, extraction with carbon tetrachloride has been used to remove interfering lipids rsc.org.

More modern approaches, such as modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, combined with dispersive solid-phase extraction (SPE) for cleanup, are employed for efficient extraction and concentration of Nitroxinil from milk prior to analysis by techniques like UHPLC-MS/MS researchgate.net. These methods are designed for speed, efficiency, and compatibility with advanced analytical instrumentation.

Validation Parameters in Analytical Method Development

The development and validation of analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. For Nitroxinil eglumine, a salt form of the anthelmintic compound Nitroxinil, robust analytical methodologies are essential for its quantitative determination in active pharmaceutical ingredients (APIs) and for monitoring residual levels. Validation parameters, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH), provide documented evidence that an analytical method is suitable for its intended purpose. Key validation parameters assessed for Nitroxinil include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity and Selectivity Method specificity ensures that the analytical procedure can accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. For Nitroxinil, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated to achieve separation from related substances, process impurities, and degradation products pharmainfo.ininnovareacademics.inresearchgate.netinnovareacademics.in. Forced degradation studies are a crucial part of specificity assessment, demonstrating that the method can distinguish the intact analyte from its degradation products innovareacademics.inresearchgate.netinnovareacademics.in.

Linearity Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. Calibration curves are generated by plotting the peak area or response against the corresponding concentrations of the analyte. For Nitroxinil, studies have reported excellent linearity, with correlation coefficients (R²) consistently close to 1.0, indicating a strong linear relationship.

| Method Type | Analyte(s) | Concentration Range | Correlation Coefficient (R²) | Source |

| HPLC | Nitroxinil (NXYF/01A) | 0.2 – 15 ppm | 0.999 | pharmainfo.in |

| HPLC | Nitroxinil (NTX) | 0.5 – 7.5 ppm | 0.9999 | innovareacademics.inresearchgate.netinnovareacademics.in |

| Voltammetry | Nitroxinil (NTX) | 3.9 × 10⁻⁶–1.0 × 10⁻⁴ M | Linear function | nih.gov |

Range The range of an analytical method is the interval between the upper and lower analyte concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity. For Nitroxinil, the validated ranges span from parts per million (ppm) levels for HPLC analysis to molar concentrations for electrochemical methods pharmainfo.ininnovareacademics.inresearchgate.netinnovareacademics.innih.gov.

Accuracy Accuracy refers to the closeness of agreement between the value accepted as a true value and the value found. It is typically assessed by determining the percent recovery of the analyte in spiked samples or by comparing the results obtained from the method with those obtained from a reference method. For Nitroxinil, recovery studies have shown high percentages, indicating good accuracy.

| Method Type | Analyte(s) | Spiked Sample Recovery (%) | Source |

| HPLC | Nitroxinil (NXYF/01A) | 88.68 | pharmainfo.in |

| HPLC | Nitroxinil (NTX) + Impurities | ~102.5 ± 2 | innovareacademics.inresearchgate.netinnovareacademics.in |

| Immunobiosensor | Nitroxinil | Intra-assay: 9.1%, 6.1% Inter-assay: 8.4%, 11.4% | cabidigitallibrary.org |

Precision Precision is a measure of the agreement between independent test results obtained under stipulated conditions. It is commonly evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day, inter-analyst, inter-equipment variation), and reproducibility. For Nitroxinil analysis, studies have reported low relative standard deviation (%RSD) values, indicating high precision.

| Method Type | Analyte(s) | Precision (%RSD) | Source |

| HPLC | Nitroxinil (NXYF/01A) | < 2% | pharmainfo.in |

| HPLC | Nitroxinil (NTX) | < 2% | rsc.org |

| Immunobiosensor | Nitroxinil | Intra-assay: 9.1%, 6.1% Inter-assay: 8.4%, 11.4% | cabidigitallibrary.org |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for trace analysis and residual monitoring. Various methods for Nitroxinil have reported sensitive LOD and LOQ values.

| Method Type | Analyte(s) | LOD | LOQ | Source |

| HPLC | Nitroxinil (NXYF/01A) | 0.28 ppm | 0.88 ppm | pharmainfo.in |

| HPLC | Nitroxinil (NTX) | 0.09 ppm | 0.28 ppm | innovareacademics.inresearchgate.netinnovareacademics.in |

| HPLC | NTX impurity-1 | 0.02 ppm | 0.06 ppm | innovareacademics.inresearchgate.netinnovareacademics.in |

| HPLC | 4-Cyanophenol (4-CP) | 0.04 ppm | 0.13 ppm | innovareacademics.inresearchgate.netinnovareacademics.in |

| Voltammetry | Nitroxinil (NTX) | 3.1 × 10⁻⁷ M | 9.4 × 10⁻⁷ M | nih.gov |

| Voltammetry | Nitroxinil (NTX) (BRBS pH 2.0) | 0.28 μmol L⁻¹ | 0.93 μmol L⁻¹ | researchgate.net |

| Voltammetry | Nitroxinil (NTX) (various procedures) | Up to 8.4 × 10⁻¹⁰ M | Up to 2.80 × 10⁻⁹ M | researchgate.net |

Robustness Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate). Studies have indicated that developed RP-HPLC methods for Nitroxinil are robust and comply with ICH guidelines, ensuring reliability in routine laboratory operations innovareacademics.inresearchgate.netinnovareacademics.in.

System Suitability System suitability tests are performed before or during sample analysis to ensure that the analytical system (instrumentation, reagents, and chromatographic column) is adequate for the intended analysis. These tests verify parameters such as peak area, retention time, and tailing factor, confirming the system's performance meets predefined criteria pharmainfo.in.

Compound Names:

this compound

Nitroxinil (NTX)

Eglumine

4-Hydroxy-3-iodo-5-nitrobenzonitrile (Chemical name for Nitroxinil)

4-Hydroxy-3-nitrobenzonitrile (NTX impurity-1)

4-Cyanophenol (4-CP)

Interaction Studies with Biological Systems and Environmental Considerations

In Vitro Studies on Cellular Respiration in Non-Target Organisms

Research into the in vitro effects of Nitroxinil (B131409) eglumine on the cellular respiration of non-target organisms is scarce. The primary focus of in vitro studies has been on the compound's mechanism of action against helminths, demonstrating its ability to disrupt mitochondrial oxidative phosphorylation and inhibit ATP synthesis. virbac.comcleanchemlab.comscbt.comagrovetmarket.comresearchgate.netresearchgate.net

Limited in vitro data exists concerning non-target organisms. One study mentions a value of "124 (n=1) 183 + 37. 316 + 49. 37% (w/v)" for Nitroxinil eglumine in the context of an in vitro cytotoxicity assay using 3T3-L1 mouse fibroblasts. nottingham.ac.uk However, this data does not specifically address effects on cellular respiration pathways. Comprehensive studies detailing the impact of this compound on the mitochondrial respiration, oxygen consumption, or ATP production in cell lines derived from non-target species such as fish, aquatic invertebrates, or beneficial insects have not been identified in the reviewed literature.

Potential Ecological Impacts at the Molecular and Cellular Levels

Despite the lack of detailed mechanistic studies, this compound is classified as posing significant risks to aquatic ecosystems.

Aquatic Toxicity: Nitroxinil is consistently categorized as "Very toxic to aquatic life" and "Very toxic to aquatic life with long lasting effects" (Acute Category 1). virbac.comcleanchemlab.comresearchgate.netresearchgate.netlgcstandards.comlgcstandards.com This classification suggests that the compound can cause adverse effects at low concentrations in aquatic organisms. However, the specific molecular or cellular targets responsible for this toxicity in non-target aquatic species have not been elucidated in the reviewed literature.

Terrestrial Toxicity: The compound is also noted as being "Hazardous to soil organisms" and "Hazardous to terrestrial vertebrates," and "Very toxic to terrestrial invertebrates." virbac.com Again, the precise molecular or cellular mechanisms driving these impacts are not detailed.

The absence of specific in vitro data on cellular respiration in non-target organisms and comprehensive environmental fate studies means that a detailed understanding of this compound's ecological impact at the molecular and cellular levels remains incomplete.

Advanced Research Directions and Theoretical Frameworks

Structure-Activity Relationship (SAR) Studies for Novel Analogues

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores the link between the chemical structure of a molecule and its biological activity. nih.govmdpi.com The goal of SAR studies is to identify the key chemical features (pharmacophores) responsible for a compound's therapeutic effects and to guide the design of new, more potent, and selective analogues. nih.gov For nitroxinil (B131409) (4-hydroxy-3-iodo-5-nitrobenzonitrile), SAR studies would focus on systematically modifying its core structure to understand how changes to its functional groups impact its anthelmintic properties.

Key areas for SAR exploration in nitroxinil analogues include:

The Phenolic Hydroxyl (-OH) Group: This group is crucial for the uncoupling activity of nitrophenols. Modifications could involve esterification or etherification to create prodrugs, potentially altering solubility and pharmacokinetic profiles.

The Iodo (-I) and Nitro (-NO2) Groups: The position and nature of these electron-withdrawing groups on the benzene (B151609) ring are critical for the compound's acidity and its ability to shuttle protons across the mitochondrial membrane. Replacing iodine with other halogens (e.g., bromine, chlorine) or altering the position of the nitro group could significantly affect efficacy.

The synthesis of such novel analogues is a critical first step in these studies. cabidigitallibrary.orgjneonatalsurg.com Once synthesized, these compounds would undergo rigorous biological screening to evaluate their efficacy against various parasite stages. By correlating the structural changes with the observed biological activity, researchers can build predictive SAR models to rationally design next-generation flukicides.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

"Omics" technologies provide a holistic view of the biological processes within an organism, offering powerful tools to study the complex interactions between a drug and a parasite.

Genomics: This field involves the study of an organism's complete set of DNA. In the context of nitroxinil, genomic studies are crucial for understanding and identifying the genetic basis of anthelmintic resistance. nih.gov By comparing the genomes of nitroxinil-susceptible and nitroxinil-resistant parasite strains, researchers can pinpoint specific genes or mutations associated with resistance. nih.gov For example, a forward genetics approach using a genetic cross between susceptible and resistant strains of a parasite like Haemonchus contortus can identify quantitative trait loci (QTLs)—regions of the genome—that are associated with drug resistance. nih.gov This knowledge is invaluable for developing molecular diagnostic tests to detect resistance in the field and for designing drugs that can bypass these resistance mechanisms.

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.com When a parasite is exposed to nitroxinil, the expression levels of various proteins can change. Proteomic analysis can identify these changes, providing insights into the drug's precise mechanism of action and the parasite's response. frontiersin.orgmdpi.com For instance, researchers can detect changes in proteins involved in energy metabolism, structural integrity, or stress responses within the parasite after treatment. frontiersin.org This information can help identify the specific protein targets of nitroxinil and reveal novel targets for future drug development. mdpi.com

Metabolomics: This is the study of the complete set of small-molecule metabolites within an organism. Metabolomic profiling can reveal the biochemical consequences of nitroxinil treatment on a parasite. By analyzing the metabolic fingerprint of a parasite before and after drug exposure, scientists can identify disrupted metabolic pathways, confirming the uncoupling of oxidative phosphorylation and potentially uncovering secondary effects of the drug.

| Omics Technology | Application in Nitroxinil Research | Potential Outcomes |

| Genomics | Comparing genomes of resistant and susceptible parasite strains. | Identification of resistance genes/mutations; development of diagnostic tools. nih.gov |

| Proteomics | Analyzing changes in protein expression in parasites post-treatment. | Elucidation of drug mechanism; identification of new drug targets. mdpi.comfrontiersin.org |

| Metabolomics | Profiling metabolic changes in parasites after drug exposure. | Confirmation of mechanism of action; discovery of secondary drug effects. |

Computational Modeling and Molecular Docking for Drug Design

Computational modeling and molecular docking are powerful in silico tools that accelerate the drug discovery process by predicting how a drug molecule (ligand) interacts with its target protein (receptor). unar.ac.idresearchgate.net

Molecular docking simulations can be used to model the interaction of nitroxinil with its putative target, likely a component of the mitochondrial respiratory chain. These simulations calculate the binding affinity and predict the most stable orientation of the drug within the protein's active site. unar.ac.idmdpi.com This provides a three-dimensional understanding of the interaction at a molecular level.

This approach is particularly valuable for designing novel analogues. Researchers can virtually screen large libraries of newly designed nitroxinil derivatives against the target protein. unar.ac.id The docking scores and binding poses from these simulations help prioritize which analogues are most likely to have high activity, allowing chemists to focus their synthetic efforts on the most promising candidates. semanticscholar.org This structure-based drug design approach significantly reduces the time and cost associated with traditional trial-and-error methods. unar.ac.id

Exploration of Nitroxynil Eglumine in Multidrug Combination Therapies (Mechanistic Studies)

The use of combination therapies is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and combat the development of drug resistance. google.com Mechanistic studies on nitroxinil in combination with other anthelmintics aim to understand if the combined effect is additive or synergistic.

A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. google.com Nitroxinil has been studied in combination with several other anthelmintic agents. For instance, combinations with macrocyclic lactones like ivermectin or doramectin, and benzimidazoles such as fenbendazole (B1672488) have been explored. researchgate.net

Mechanistic studies suggest that combining drugs with different modes of action can be particularly effective. Nitroxinil disrupts energy metabolism, while other drugs may target the parasite's neuromuscular system (e.g., levamisole) or microtubule synthesis (e.g., benzimidazoles). researchgate.netjneonatalsurg.comgoogle.com This multi-pronged attack can be effective against parasites that may have developed resistance to a single mechanism of action. scispace.comgoogle.com Studies have shown that such combinations can achieve high efficacy against both susceptible and resistant strains of parasites like F. hepatica and Haemonchus contortus. google.com

| Combination Drug Class | Mechanism of Action | Potential Advantage with Nitroxinil |

| Macrocyclic Lactones (e.g., Ivermectin) | Inhibit neuromuscular transmission by binding to glutamate-gated chloride channels. jneonatalsurg.com | Broader spectrum of activity against nematodes and ectoparasites. |

| Imidazothiazoles (e.g., Levamisole) | Act as nicotinic acetylcholine (B1216132) receptor agonists, causing spastic paralysis. scispace.com | Dual attack on energy metabolism and neuromuscular function. google.com |

| Benzimidazoles (e.g., Triclabendazole) | Inhibit tubulin polymerization, disrupting cell division and motility. jneonatalsurg.com | Potential to overcome resistance to either drug class individually. scispace.comnih.gov |

| Sulfonamides (e.g., Clorsulon) | Inhibit enzymes in the glycolytic pathway. google.comnih.gov | Targets multiple points in the parasite's energy production. google.com |

These advanced research avenues, from rational drug design through SAR and computational modeling to the strategic use of combination therapies and omics technologies, are essential for maintaining the effectiveness of nitroxinil eglumine and developing new solutions in the ongoing fight against parasitic diseases in livestock.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.